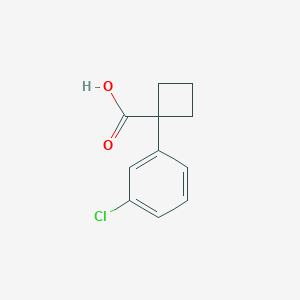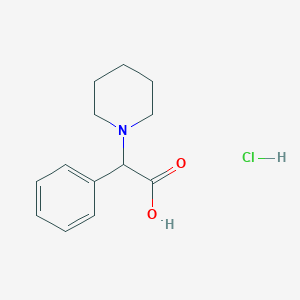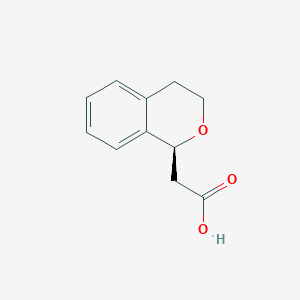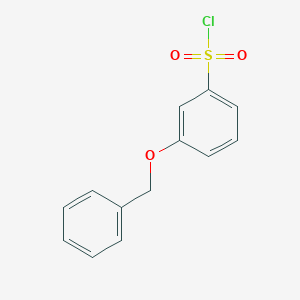
Trovirdine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de trovirdine est un dérivé de la phénéthylthiazolylthiourée qui agit comme un inhibiteur non nucléosidique de l'enzyme transcriptase inverse du virus de l'immunodéficience humaine de type 1 (VIH-1). Il a été étudié pour son potentiel dans le traitement des infections à VIH et a montré des résultats prometteurs dans l'inhibition de la réplication du virus dans les lignées cellulaires T humaines et les lymphocytes périphériques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le chlorhydrate de trovirdine est synthétisé par une série de réactions chimiques impliquant la formation de la structure centrale de la phénéthylthiazolylthiourée. La synthèse implique généralement la réaction de la phénéthylamine avec la thiourée dans des conditions spécifiques pour former le composé souhaité. Les conditions réactionnelles comprennent une température et un pH contrôlés pour assurer la formation correcte de la structure thiazolylthiourée .
Méthodes de production industrielle
La production industrielle de chlorhydrate de trovirdine implique la mise à l'échelle du processus de synthèse en laboratoire pour produire le composé en quantités plus importantes. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réactifs de qualité industrielle et l'utilisation de réacteurs à grande échelle pour assurer une production constante et à rendement élevé. Le processus implique également des étapes de purification pour obtenir le composé sous sa forme de sel de chlorhydrate pur .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de trovirdine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le chlorhydrate de trovirdine en formes réduites ayant des propriétés chimiques différentes.
Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers agents halogénants et nucléophiles sont utilisés pour les réactions de substitution.
Principaux produits formés
Applications de la recherche scientifique
Le chlorhydrate de trovirdine a été largement étudié pour ses applications dans divers domaines scientifiques :
Chimie : Il sert de composé modèle pour l'étude des inhibiteurs non nucléosidiques de la transcriptase inverse et de leurs interactions avec l'enzyme.
Biologie : Le composé est utilisé dans des expériences de culture cellulaire pour étudier ses effets sur la réplication du VIH-1 et la propagation du virus.
Médecine : Le chlorhydrate de trovirdine a été étudié dans des essais cliniques pour son utilisation potentielle dans le traitement des infections à VIH.
Industrie : Les propriétés chimiques uniques du composé en font un outil précieux dans la recherche et le développement pharmaceutiques
Mécanisme d'action
Le chlorhydrate de trovirdine exerce ses effets en inhibant l'enzyme transcriptase inverse du VIH-1. Le composé se lie à un site spécifique sur l'enzyme, l'empêchant de convertir l'ARN viral en ADN, une étape cruciale du processus de réplication virale. Cette inhibition réduit efficacement la réplication et la propagation du virus au sein des cellules hôtes .
Applications De Recherche Scientifique
Trovirdine hydrochloride has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a model compound for studying non-nucleoside reverse transcriptase inhibitors and their interactions with the enzyme.
Biology: The compound is used in cell culture experiments to study its effects on HIV-1 replication and the spread of the virus.
Medicine: this compound has been investigated in clinical trials for its potential use in treating HIV infections.
Industry: The compound’s unique chemical properties make it a valuable tool in pharmaceutical research and development
Mécanisme D'action
Trovirdine hydrochloride exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. The compound binds to a specific site on the enzyme, preventing it from converting viral RNA into DNA, a crucial step in the viral replication process. This inhibition effectively reduces the replication and spread of the virus within the host cells .
Comparaison Avec Des Composés Similaires
Composés similaires
- Névirapine
- Éfavirenz
- Delavirdine
Unicité
Le chlorhydrate de trovirdine est unique parmi les inhibiteurs non nucléosidiques de la transcriptase inverse en raison de sa structure chimique spécifique et de son affinité de liaison à l'enzyme transcriptase inverse. Sa structure centrale de la phénéthylthiazolylthiourée le distingue des autres inhibiteurs, offrant un mécanisme d'action différent et un potentiel de développement de résistance réduit .
Propriétés
Numéro CAS |
148311-89-1 |
|---|---|
Formule moléculaire |
C13H14BrClN4S |
Poids moléculaire |
373.70 g/mol |
Nom IUPAC |
1-(5-bromopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea;hydrochloride |
InChI |
InChI=1S/C13H13BrN4S.ClH/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11;/h1-5,7,9H,6,8H2,(H2,16,17,18,19);1H |
Clé InChI |
IUQKLSJRANLIKE-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br.Cl |
SMILES canonique |
C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br.Cl |
Apparence |
Solid powder |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


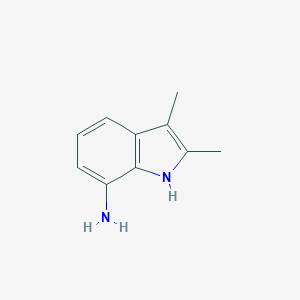

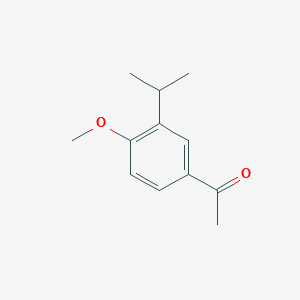
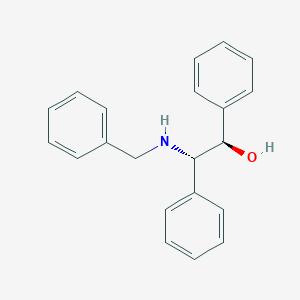
![2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B180543.png)
